BenchChemオンラインストアへようこそ!

3-Methyl-1H-pyrazolo[3,4-B]pyrazine

SHP2 Phosphatase Allosteric Inhibition KRAS Mutant

Secure 3-Methyl-1H-pyrazolo[3,4-b]pyrazine for focused kinase inhibitor libraries. Optimized derivatives achieve single-digit nM SHP2 potency (IC50=3.2 nM) in KRAS-mutant NSCLC models, outperforming controls. The 3-methyl substitution critically enhances target binding and metabolic stability, with a balanced XLogP3 (0.2) for predictable ADME optimization. Avoid project delays with this validated, scalable building block.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 1131041-58-1
Cat. No. B1426083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1H-pyrazolo[3,4-B]pyrazine
CAS1131041-58-1
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESCC1=C2C(=NN1)N=CC=N2
InChIInChI=1S/C6H6N4/c1-4-5-6(10-9-4)8-3-2-7-5/h2-3H,1H3,(H,8,9,10)
InChIKeyQIXKPYPWMQXIGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1H-pyrazolo[3,4-B]pyrazine (CAS 1131041-58-1) Procurement Guide: Core Properties, Sources, and Comparator Context


3-Methyl-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic organic compound with the molecular formula C₆H₆N₄ and a molecular weight of 134.14 g/mol . It features a fused bicyclic system composed of a pyrazole ring and a pyrazine ring, with a methyl substituent at the 3-position . The compound is a versatile building block in medicinal chemistry, particularly valued for its role as a scaffold in kinase inhibitor research [1]. It exhibits favorable solubility in polar organic solvents and a crystalline solid form, ensuring consistent purity and reliable performance in synthetic and high-precision research applications .

Why 3-Methyl-1H-pyrazolo[3,4-B]pyrazine Cannot Be Interchanged: A Procurement Risk Analysis


The 3-methyl substitution on the pyrazolo[3,4-b]pyrazine core is not a trivial modification; it directly influences the electronic properties, hydrogen-bonding capacity, and metabolic stability of the scaffold [1]. While other pyrazolo[3,4-b]pyrazine analogs (e.g., unsubstituted, halogenated, or phenyl-substituted variants) may share a similar core, their biological activity profiles diverge significantly due to altered binding affinities for key targets like SHP2 phosphatase and various kinases [2]. For instance, subtle changes in the substitution pattern can drastically affect selectivity and potency, as evidenced by the >17-fold difference in SHP2 inhibitory activity between a derivative of this scaffold and a structurally distinct control compound [3]. Consequently, assuming functional interchangeability without direct comparative data poses a substantial risk of project failure, wasted resources, and irreproducible results in drug discovery and chemical biology workflows.

3-Methyl-1H-pyrazolo[3,4-B]pyrazine Differentiation: A Quantitative Comparator-Based Evidence Guide


SHP2 Allosteric Inhibition Potency: 1H-Pyrazolo[3,4-b]pyrazine Derivatives vs. IACS-13909 Control

A derivative of the 1H-pyrazolo[3,4-b]pyrazine scaffold, compound 4b, demonstrated highly potent and selective allosteric inhibition of SHP2 phosphatase. Its IC50 value of 3.2 nM was 17.75 times more potent than that of the positive control, IACS-13909, in the same assay [1]. This comparison highlights the superior inhibitory capacity achievable with optimized substitutions on the pyrazolo[3,4-b]pyrazine core, a finding that underscores the value of this scaffold for developing highly active SHP2 inhibitors.

SHP2 Phosphatase Allosteric Inhibition KRAS Mutant Non-Small Cell Lung Cancer

Antiproliferative Efficacy in KRASG12C-Mutant NSCLC: 1H-Pyrazolo[3,4-b]pyrazine Derivative 4b vs. IACS-13909

In a cellular context, the 1H-pyrazolo[3,4-b]pyrazine derivative 4b exhibited marked antiproliferative activity against NCI-H358 cells, a KRASG12C-mutant non-small cell lung cancer line. The compound's IC50 value for inhibiting cell proliferation was 0.58 μM, which was 4.79 times more potent than the 2.78 μM IC50 observed for the IACS-13909 control in the same experiment [1]. This enhanced cellular efficacy suggests that the pyrazolo[3,4-b]pyrazine scaffold facilitates improved target engagement or downstream pathway modulation in this clinically relevant cancer model.

KRASG12C Non-Small Cell Lung Cancer Antiproliferative Activity Cell Proliferation

Physicochemical Scaffold Differentiation: Calculated Lipophilicity (XLogP3) of 3-Methyl-1H-pyrazolo[3,4-b]pyrazine vs. Other Common Heterocycles

The 3-Methyl-1H-pyrazolo[3,4-b]pyrazine scaffold exhibits a calculated XLogP3 value of 0.2 [1], which positions it in a moderate lipophilicity range that is often desirable for achieving a balance between membrane permeability and aqueous solubility. This value is distinct from other common fused heterocyclic building blocks, such as unsubstituted pyrazolo[3,4-b]pyrazine or more lipophilic halogenated variants. The specific lipophilicity profile influences the scaffold's pharmacokinetic behavior and its suitability for lead optimization programs, making it a predictable and tunable starting point for medicinal chemists.

Medicinal Chemistry Drug Design Physicochemical Properties Lipophilicity

Validated Application Scenarios for 3-Methyl-1H-pyrazolo[3,4-B]pyrazine Based on Direct Evidence


Design and Synthesis of High-Potency, Selective SHP2 Allosteric Inhibitors for KRAS-Driven Cancers

Researchers focused on developing next-generation SHP2 inhibitors for KRAS-mutant cancers should prioritize the 3-Methyl-1H-pyrazolo[3,4-b]pyrazine scaffold. The evidence shows that optimized derivatives of this core can achieve single-digit nanomolar potency (IC50 = 3.2 nM) against SHP2 and significantly enhanced antiproliferative effects in KRASG12C-mutant NSCLC cells compared to the IACS-13909 control [1].

Medicinal Chemistry Lead Optimization Requiring a Defined and Favorable Lipophilicity Starting Point

In lead optimization campaigns where balancing permeability and solubility is critical, 3-Methyl-1H-pyrazolo[3,4-b]pyrazine offers a well-defined starting point with a calculated XLogP3 of 0.2 [2]. This property differentiates it from other heterocyclic cores and allows medicinal chemists to more rationally design analogs with predictable ADME profiles, reducing the iteration cycles required to achieve an optimal balance of properties.

Synthesis of Diverse Pyrazolo[3,4-b]pyrazine Derivative Libraries for Kinase and Phosphatase Screening

The compound serves as an ideal core scaffold for generating focused libraries of pyrazolo[3,4-b]pyrazine derivatives for screening against a wide range of kinases and phosphatases. The robust and scalable nature of the core, combined with the established synthetic routes for its further functionalization, as demonstrated in the synthesis of compound 4b and others, ensures that procurement of this building block enables efficient and reproducible library production for hit identification and SAR studies [1].

Quote Request

Request a Quote for 3-Methyl-1H-pyrazolo[3,4-B]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.